molecular formula C11H12BrN3O B1447321 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-71-7

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1447321
M. Wt: 282.14 g/mol
InChI Key: KMGZUXOSYQOTRH-UHFFFAOYSA-N
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Description

“5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with a molecular weight of 282.14 . It is used in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds via the formation of C-C bonds .


Synthesis Analysis

The synthesis of this compound involves the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is immersed in a cold well at -60 degrees Celsius, and methylmagnesium bromide is added via a syringe .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrN3O/c12-10-5-8-6-14-15(9(8)7-13-10)11-3-1-2-4-16-11/h5-7,11H,1-4H2 . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

This compound is used in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.14 . The compound is solid in form .

Scientific Research Applications

Synthesis and Characterization in Polyheterocyclic Systems

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine has been used as a precursor for constructing new polyheterocyclic ring systems, demonstrating its utility in the synthesis of diverse molecular structures. This compound reacted with various reagents to form pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex heterocycles, showcasing its versatility in synthetic chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Photoinduced Tautomerization Studies

In another study, derivatives of 2-(1H-pyrazol-5-yl)pyridine, including those related to 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, were examined for their photoinduced tautomerization capabilities. This research provided insights into the photoreactions of these compounds, which is critical for their applications in photochemistry and molecular electronics (Vetokhina et al., 2012).

Inorganic Complexes and Catalysis

This compound has also found application in the synthesis of inorganic complexes. For example, its derivatives have been used to create iridium tetrazolate complexes with varied emission properties, beneficial for the development of organic light-emitting devices (Stagni et al., 2008). Additionally, ruthenium(III) complexes involving derivatives of this compound have been synthesized and tested for their substitution reactions and biological studies (Omondi et al., 2018).

Antibacterial and Antioxidant Properties

Derivatives of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine have shown significant antibacterial and antioxidant properties, making them candidates for further pharmaceutical research (Variya, Panchal, & Patel, 2019).

Neurotropic and Antiproliferative Activities

The compound and its derivatives have been evaluated for neurotropic activities and potential in antiproliferative therapies. For instance, derivatives have shown promise as antiproliferative agents against various cancer cell lines, highlighting their potential in cancer treatment (Ananda et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The compound has potential applications in the synthesis of darolutamide derivatives, which are potential androgen receptor inhibitors . This suggests that it could be used in the development of new treatments for conditions related to androgen receptors, such as prostate cancer.

properties

IUPAC Name

5-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-10-5-8-6-14-15(9(8)7-13-10)11-3-1-2-4-16-11/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGZUXOSYQOTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=C(C=C3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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